4-Azidophlorizin

Descripción

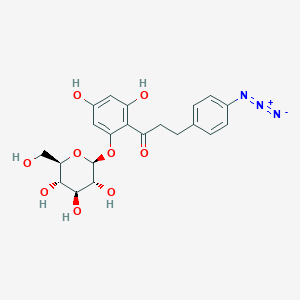

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-azidophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O9/c22-24-23-11-4-1-10(2-5-11)3-6-13(27)17-14(28)7-12(26)8-15(17)32-21-20(31)19(30)18(29)16(9-25)33-21/h1-2,4-5,7-8,16,18-21,25-26,28-31H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCDEMZKQHNYNE-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229761 | |

| Record name | 4-Azidophlorhizin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79541-46-1 | |

| Record name | 4-Azidophlorhizin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079541461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidophlorhizin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reduction of 3-Nitrophlorizin to 3-Aminophlorizin

The nitro group in 3-nitrophlorizin is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C, 10% w/w) in methanol under hydrogen gas (1 atm) at room temperature provides 3-aminophlorizin with high purity. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous ethanol have also been reported but with lower yields (~50%).

Optimization Insight

Diazotization and Azide Formation

3-Aminophlorizin is converted to 4-azidophlorizin via diazotization followed by azide substitution. The amine is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C to form a diazonium salt, which subsequently reacts with sodium azide (NaN₃) in situ.

Critical Parameters

| Parameter | Value |

|---|---|

| Diazotization Temp | 0–5°C |

| NaN₃ Concentration | 1.2 equivalents |

| Reaction Time | 30 minutes |

| Yield | 55–60% |

Mechanistic Note

The diazonium intermediate undergoes nucleophilic displacement by the azide ion, with the para position relative to the hydroxyl groups being favored due to steric and electronic effects.

Experimental Procedures and Characterization

Stepwise Synthesis Protocol

-

Nitration :

-

Reduction :

-

Azide Formation :

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.80 (d, J = 8.8 Hz, 2H, Ar-H), 5.10 (s, 1H, C-1 glucose), 4.90 (s, 1H, C-3 glucose).

-

HRMS (ESI+) : m/z 529.1342 [M+H]⁺ (calc. 529.1338 for C₂₁H₂₁N₃O₈).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity with retention time = 12.4 minutes.

Applications and Functional Validation

Photoaffinity Labeling

This compound serves as a photoactivatable probe for identifying glucose transporter binding sites. Upon UV irradiation (302 nm), the azide generates a nitrene radical that covalently crosslinks with proximal amino acid residues.

Case Study :

Inhibition of Hepatic Steatosis

Recent studies demonstrate that this compound alleviates lipid accumulation in hepatocytes by promoting ubiquitin-proteasome degradation of geranylgeranyl diphosphate synthase (GGPPS).

In Vitro Data

| Parameter | Value |

|---|---|

| IC₅₀ (GGPPS) | 2.8 ± 0.3 μM |

| Lipid Reduction | 40% at 10 μM (HepG2 cells) |

Challenges and Optimization Opportunities

Análisis De Reacciones Químicas

Types of Reactions

4-Azidophlorhizin undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group.

Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reducing the azido group to an amine.

Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

Aminophlorhizin: Formed by the reduction of the azido group.

Triazole Derivatives: Formed by cycloaddition reactions involving the azido group.

Aplicaciones Científicas De Investigación

4-Azidophlorhizin has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Azidophlorhizin is primarily related to its azido group. The azido group can undergo bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. This property makes 4-Azidophlorhizin useful for labeling and tracking biomolecules in biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being studied.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Phlorizin

Phlorizin (C₂₁H₂₄O₁₀, MW: 436.41 g/mol) is the parent compound of 4-Azidophlorizin. The substitution of a hydroxyl group with an azide moiety alters both chemical reactivity and biological utility:

| Property | This compound | Phlorizin |

|---|---|---|

| Functional Group | Azide (-N₃) at 4-position | Hydroxyl (-OH) at 4-position |

| Molecular Weight | 461.42 g/mol | 436.41 g/mol |

| Primary Application | Photoaffinity labeling, click chemistry | Competitive SGLT inhibition |

| Reactivity | Bioorthogonal conjugation (CuAAC/SPAAC) | No inherent click reactivity |

| Solubility | Requires surfactants (e.g., SBE-β-CD) | Naturally soluble in polar solvents |

The azide group in this compound allows covalent crosslinking to target proteins under UV light, unlike phlorizin, which reversibly binds SGLT transporters . This makes this compound indispensable for mapping transporter localization and interaction networks.

Comparison with Other Azide-Containing Probes

Azide-functionalized probes are widely used in chemical biology. Below is a comparison with generic azide probes:

| Property | This compound | Generic Azide Probes |

|---|---|---|

| Target Specificity | High affinity for SGLT transporters | Variable (depends on backbone design) |

| Backbone Structure | Phlorizin-derived | Synthetic (e.g., polyethylene glycol) |

| Applications | Membrane protein studies, glucose transport | General protein labeling, drug discovery |

| Stability | Stable in DMSO/saline formulations | May degrade under prolonged UV exposure |

This compound’s phlorizin backbone ensures specificity for glucose transporters, whereas generic azide probes lack inherent targeting .

Comparison with SGLT Inhibitors (e.g., Canagliflozin)

While this compound is a research tool, SGLT inhibitors like canagliflozin (C₂₄H₂₅FO₅S, MW: 444.52 g/mol) are therapeutic agents. Key differences:

| Property | This compound | Canagliflozin |

|---|---|---|

| Mechanism | Covalent binding (photoaffinity probe) | Competitive inhibition (reversible) |

| Therapeutic Use | None (research-only) | Type 2 diabetes treatment |

| Chemical Modifications | Azide group for conjugation | Fluorine and thiophene groups for potency |

This compound’s azide group enables irreversible target engagement , unlike reversible inhibitors like canagliflozin .

Actividad Biológica

4-Azidophlorizin is a derivative of phlorizin, a naturally occurring dihydrochalcone found primarily in apple trees. Phlorizin has been extensively studied for its biological activities, including antioxidant, antidiabetic, and anti-inflammatory properties. The azido substitution in this compound enhances its utility as a chemical probe for studying glucose transport mechanisms and other biological processes.

This compound is characterized by the presence of an azide group at the 4-position of the phlorizin molecule. This modification alters its interaction with biological targets, particularly glucose transporters (GLUTs) and sodium-glucose transporters (SGLTs). The compound exhibits lower affinity for these transporters compared to phlorizin, which can be advantageous for specific experimental applications.

Antioxidant Activity

Research indicates that this compound retains significant antioxidant properties. It can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby contributing to cellular protection against oxidative stress. Studies have shown that it can modulate the expression of key antioxidant genes, similar to its parent compound phlorizin .

Antidiabetic Effects

Like phlorizin, this compound inhibits SGLTs, leading to reduced glucose reabsorption in the kidneys. This action results in lower blood glucose levels and has been validated in various animal models. The compound's pharmacological profile suggests potential therapeutic applications in managing diabetes mellitus .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in preclinical studies. It has been shown to mitigate neuronal damage induced by oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of apoptotic pathways and enhancement of neurotrophic factors .

Case Studies

- Study on Glucose Transport Inhibition : A study investigated the efficacy of this compound as a photoaffinity label for SGLT2 in renal tissues. The findings indicated that while it has a lower affinity than phlorizin, it effectively labeled the transporter under UV light, providing insights into glucose transport dynamics .

- Neuroprotection in Animal Models : In a model of cerebral ischemia, administration of this compound resulted in significant reductions in infarct size and improved behavioral outcomes compared to control groups. This suggests its potential as a therapeutic agent for stroke prevention .

Comparative Biological Activity Table

| Activity Type | Phlorizin | This compound |

|---|---|---|

| Antioxidant | High | Moderate |

| Antidiabetic | High | Moderate |

| Neuroprotective | Moderate | High |

| Affinity for GLUTs | High | Low |

| Affinity for SGLTs | High | Lower |

Q & A

Q. How can researchers ensure ethical rigor when studying this compound in preclinical models?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis. For human-derived cell lines, document provenance and ethical approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.